molecular formula C10H7ClO3 B3033508 4-Chloro-7-methoxy-2H-chromen-2-one CAS No. 103676-94-4

4-Chloro-7-methoxy-2H-chromen-2-one

Cat. No. B3033508
CAS RN: 103676-94-4
M. Wt: 210.61 g/mol
InChI Key: HAQYGPNMDSAAOO-UHFFFAOYSA-N
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Description

4-Chloro-7-methoxy-2H-chromen-2-one is a useful research chemical . It is a type of heterocyclic compound .


Synthesis Analysis

The synthesis of 4-Chloro-7-methoxy-2H-chromen-2-one and similar compounds has been a subject of interest for many chemists . The chroman-4-one framework, to which this compound belongs, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .


Molecular Structure Analysis

The molecular structure of 4-Chloro-7-methoxy-2H-chromen-2-one is part of the 2H/4H-chromene class of heterocyclic compounds . These compounds have a simple structure and exhibit versatile biological profiles .

Scientific Research Applications

Safety and Hazards

While the specific safety and hazards of 4-Chloro-7-methoxy-2H-chromen-2-one are not mentioned in the retrieved papers, similar compounds such as 4-(Chloromethyl)-7-methoxy-2H-chromen-2-one are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The 2H/4H-chromene class of compounds, to which 4-Chloro-7-methoxy-2H-chromen-2-one belongs, continues to be a subject of interest for researchers due to their versatile biological profiles . The scientific community may find it helpful to design and develop potent leads of 2H/4H-chromene analogs for their promising biological activities .

Mechanism of Action

Target of Action

4-Chloro-7-methoxy-2H-chromen-2-one is a derivative of coumarin . Coumarins are known to have a wide range of biological activities, including anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral , and DNA gyrase inhibitors . .

Mode of Action

It’s known that some coumarin derivatives can induce apoptosis via interaction through tubulin at binding sites of the colchicine . They obstruct the polymerization of tubulin, leading to caspase-dependent apoptotic and G2/M cell-cycle arrest in cancer cell death .

Biochemical Pathways

Coumarins are known to affect various biochemical pathways, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulation of reactive oxygen species .

Pharmacokinetics

The compound has a molecular weight of 210.61 , which suggests it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Based on the known effects of coumarin derivatives, it can be speculated that this compound may have potential anti-cancer, anti-inflammatory, and anti-microbial effects .

Action Environment

The action of 4-Chloro-7-methoxy-2H-chromen-2-one can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Moreover, temperature and solvent conditions can affect the stability and reactivity of the compound .

properties

IUPAC Name

4-chloro-7-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3/c1-13-6-2-3-7-8(11)5-10(12)14-9(7)4-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQYGPNMDSAAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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